Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate
Description
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate is a boronic ester-containing compound featuring a pyrrolidine core substituted with a methyl ester at position 2 and a propyl chain terminating in a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2. This structure combines the rigidity of the pyrrolidine ring with the reactivity of the boronate ester, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Properties
Molecular Formula |
C15H28BNO4 |
|---|---|
Molecular Weight |
297.20 g/mol |
IUPAC Name |
methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H28BNO4/c1-14(2)15(3,4)21-16(20-14)9-6-7-11-8-10-17-12(11)13(18)19-5/h11-12,17H,6-10H2,1-5H3 |
InChI Key |
PTZXHWDQRIOGLO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC2CCNC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate typically involves:
- Starting from a suitably protected pyrrolidine-2-carboxylate derivative (e.g., methyl or tert-butyl protected forms).
- Introduction of a propyl linker bearing a boronate ester group, often via alkylation or cross-coupling reactions.
- Use of boronic acid pinacol esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) as the boron source.
Key Synthetic Steps and Conditions
Alkylation and Protection
- The pyrrolidine nitrogen is often protected with Boc (tert-butoxycarbonyl) or methyl ester groups to prevent side reactions during subsequent steps.
- Alkylation of the pyrrolidine ring at the 3-position with a propyl chain bearing a boronate ester is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
- Suzuki-Miyaura coupling is a common method to introduce the boronate ester onto the pyrrolidine scaffold.
- Typical conditions include the use of palladium catalysts such as Pd(dppf)Cl2 or PdCl2(dppf), bases like sodium carbonate or potassium phosphate, and solvents such as 1,4-dioxane or tetrahydrofuran (THF) with water.
- Microwave irradiation at elevated temperatures (80–130 °C) under inert atmosphere (nitrogen) can enhance reaction rates and yields.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride |
| Base | Sodium carbonate or potassium phosphate |
| Solvent | 1,4-Dioxane, THF, water |
| Temperature | 80–130 °C |
| Time | 0.5–2 hours (microwave irradiation) |
| Atmosphere | Inert (Nitrogen) |
| Yield | Up to 100% in optimized conditions |
(Table adapted from synthesis data in)
Photoredox Catalysis and Hydrogenation
- Photoredox catalysis has been employed for the borylation of cyclic amines, using iridium-based photocatalysts and vinyl boronic esters under blue LED irradiation.
- Hydrogenation methods using Rhodium or Platinum catalysts under high-pressure hydrogen gas allow selective reduction while preserving the boronate ester.
Multi-Step Synthesis from Pyrrolidine Precursors
- Starting from methyl-Boc-D-pyroglutamate, multi-step sequences involving deprotonation, alkylation, lactam reduction, ester hydrolysis, amide coupling, and C-H activation-arylation have been reported to yield boronate ester-containing pyrrolidine derivatives.
- These sequences can be lengthy (up to nine steps) with moderate overall yields (~12%) but allow precise stereochemical control ().
Data Tables Summarizing Preparation Conditions
| Step/Entry | Starting Material | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | Pd(dppf)Cl2, Na2CO3, 1,4-dioxane, 90 °C, N2, overnight | 79.8 | Column chromatography purification |
| 2 | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | Pd(dppf)Cl2, K3PO4, 1,4-dioxane/water, 80 °C, microwave, 30 min | 100 | Microwave-assisted, inert atmosphere |
| 3 | Boc-Pro-OH + vinyl boronic ester pinacol ester | Ir(ppy)3 photocatalyst, blue LED irradiation, N2, 30–62 h | Not specified | Photoredox catalysis for borylation |
| 4 | (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 5% Rh/C or PtO2 catalyst, H2 gas (48 atm), EtOH, 1–2 h | Variable | Hydrogenation for borylated cyclic molecules |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction of the ester group results in the formation of alcohols .
Scientific Research Applications
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a. Pyrrolidine vs. Piperidine/Azetidine Derivatives
- 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (): Core: Six-membered piperidine ring. Substituents: Boronate attached via a phenyl group. Key Difference: The aromatic phenyl linker introduces conjugation, enhancing stability in cross-coupling reactions compared to the aliphatic propyl chain in the target compound. Molecular Formula: C₁₇H₂₆BNO₂ (MW 287.21 g/mol) .
b. Fused Ring Systems
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-pyrrolo[3,2-b]pyridine-5-carboxylate (): Core: Fused pyrrolo[3,2-b]pyridine system. Substituents: Tosyl group at position 1 and boronate at position 3. Higher molecular weight (456.32 g/mol) reduces solubility compared to the target compound .
c. Cyclopropane-Containing Derivatives
- 1-Cyclopropyl-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Core: Tetrahydro-pyridine with a cyclopropyl group. Substituents: Boronate at position 4.
Functional Group Analysis
Suzuki-Miyaura Cross-Coupling
The target compound’s pinacol boronate group enables participation in palladium-catalyzed cross-couplings, similar to compounds in and . However, its aliphatic propyl chain may reduce electronic conjugation compared to aryl-boronates, leading to slower reaction rates but better steric accessibility .
Stability and Hydrolysis
Pinacol boronates are generally stable, but substituents influence hydrolysis rates. The methyl ester in the target compound may hydrolyze under basic conditions, unlike tert-butyl esters in derivatives like tert-butyl 3-(2-boronate-cyclopropyl)azetidine-1-carboxylate (), which are more resistant .
Medicinal Chemistry Potential
The pyrrolidine core is prevalent in bioactive molecules. Compared to pyridine-based derivatives (e.g., Methyl 6-hydroxy-5-boronate-pyridine-3-carboxylate , ), the target compound’s saturated ring may improve metabolic stability but reduce aromatic interactions .
Biological Activity
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy in various biological systems.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 320.19 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Specifically:
- Tubulin Inhibition : It has been shown to inhibit tubulin polymerization, a critical process in cell division. This mechanism is similar to that of known anticancer agents like combretastatin A-4 (CA-4) .
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, in HL-60 and U937 leukemia cell lines, significant increases in caspase-3 activation were observed following treatment with the compound .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (µM) | Cell Line/Model |
|---|---|---|---|
| Tubulin Inhibition | Polymerization | 1.4 - 1.6 | Various Cancer Lines |
| Apoptosis Induction | Caspase Activation | 50 - 100 | HL-60, U937 |
| Cytotoxicity | Cell Viability | <0.01 | Multiple Cancer Lines |
Case Studies
- Anticancer Activity : In a recent study involving various cancer cell lines, the compound exhibited significant cytotoxic effects with an IC50 value lower than 0.01 µM in over 70% of the evaluated lines. This suggests a potent anticancer profile .
- Mechanistic Insights : The mechanism by which this compound induces apoptosis was further elucidated through flow cytometry analysis and immunoblotting techniques. The results indicated that treatment led to mitochondrial cytochrome c release into the cytosol and subsequent caspase activation .
- In Vivo Efficacy : In vivo studies using rat models demonstrated that administration of the compound significantly reduced tumor size in breast cancer models when compared to control groups .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to inhibit tubulin polymerization and induce apoptosis positions it as a candidate for further development in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
